molecular formula C17H13BrN2O4 B4277457 N'-[(Z)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]furan-2-carbohydrazide

N'-[(Z)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]furan-2-carbohydrazide

Cat. No.: B4277457
M. Wt: 389.2 g/mol
InChI Key: SKEBCRTXTZFPTA-GRSHGNNSSA-N
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Description

N’-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-furohydrazide is an organic compound with a complex structure that includes a bromophenoxy group, a furan ring, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-furohydrazide typically involves the condensation of 5-[(4-bromophenoxy)methyl]-2-furaldehyde with 2-furohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

N’-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-furohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the hydrazide group may produce corresponding amines .

Scientific Research Applications

N’-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-furohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-furohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide and bromophenoxy groups. These interactions may modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-furohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles or industrial applications, making it a valuable subject of study .

Properties

IUPAC Name

N-[(Z)-[5-[(4-bromophenoxy)methyl]furan-2-yl]methylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O4/c18-12-3-5-13(6-4-12)23-11-15-8-7-14(24-15)10-19-20-17(21)16-2-1-9-22-16/h1-10H,11H2,(H,20,21)/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEBCRTXTZFPTA-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NN=CC2=CC=C(O2)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)N/N=C\C2=CC=C(O2)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(Z)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]furan-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(Z)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]furan-2-carbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(Z)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]furan-2-carbohydrazide

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